N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates, followed by the coupling of the resulting intermediate with a suitable amine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide bond can produce an amine .
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-[4-(trifluoromethyl)phenyl]propanamide: Shares the trifluoromethyl and hydroxy groups but lacks the methylsulfanyl group.
N-Hydroxy-2-[4-(2H-indazol-2-yl)phenyl]propanamide: Contains a similar amide structure but with different substituents on the aromatic ring.
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c1-22-9-8-13(20)10-19-14(21)7-4-11-2-5-12(6-3-11)15(16,17)18/h2-3,5-6,13,20H,4,7-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSJWWUQMFJOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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